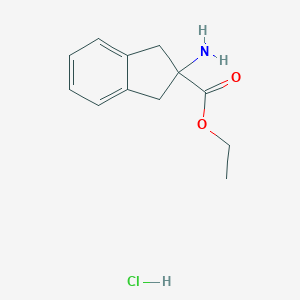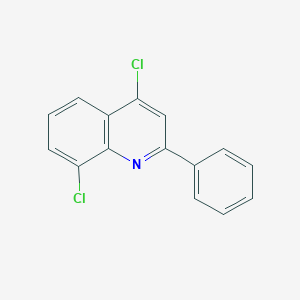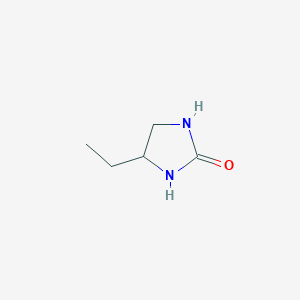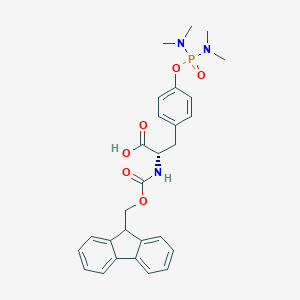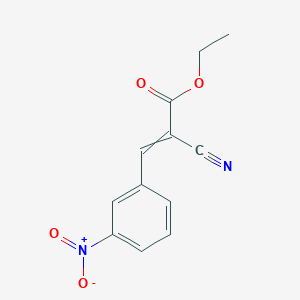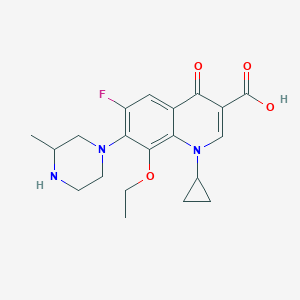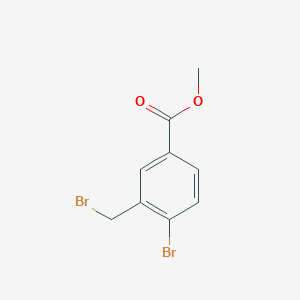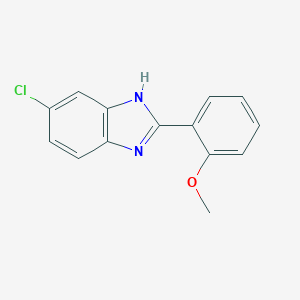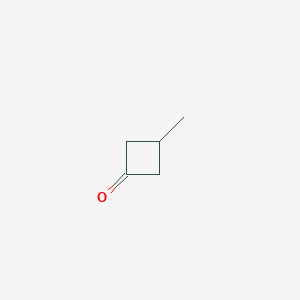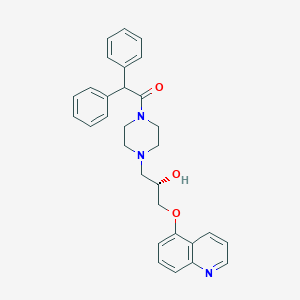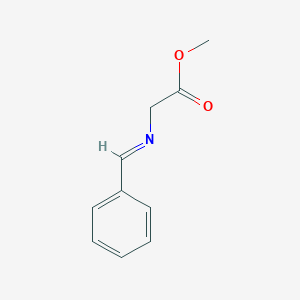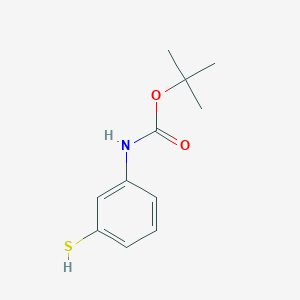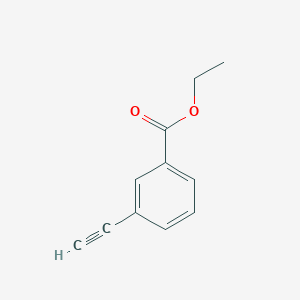![molecular formula C10H15NO B186005 2-[2'-(Methylamino)ethyl]benzenemethanol CAS No. 1915-39-5](/img/structure/B186005.png)
2-[2'-(Methylamino)ethyl]benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2'-(Methylamino)ethyl]benzenemethanol, also known as Phenylpropanolamine (PPA), is a synthetic compound that belongs to the class of phenethylamines. PPA has been used for various purposes, including as a nasal decongestant, appetite suppressant, and in the treatment of urinary incontinence. However, due to its association with adverse cardiovascular events, PPA has been banned in several countries, including the United States.
Wirkmechanismus
PPA acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased activity in the central nervous system, resulting in its stimulant and appetite suppressant effects. PPA also has vasoconstrictive effects, leading to an increase in blood pressure and heart rate.
Biochemical and Physiological Effects:
PPA has been shown to increase energy expenditure and decrease food intake, leading to weight loss. PPA has also been shown to improve cognitive performance and attention in individuals with ADHD. However, PPA has been associated with adverse cardiovascular events, including stroke and heart attack, leading to its ban in several countries.
Vorteile Und Einschränkungen Für Laborexperimente
PPA has been used as a research tool to investigate the role of the central nervous system in appetite regulation and energy expenditure. PPA has also been used to study the effects of sympathomimetic agents on the cardiovascular system. However, due to its association with adverse cardiovascular events, PPA is not recommended for use in human subjects.
Zukünftige Richtungen
Further research is needed to investigate the potential use of PPA in the treatment of ADHD and depression. Additionally, the development of safer sympathomimetic agents with similar pharmacological properties to PPA may lead to the development of new treatments for obesity and other related disorders.
Synthesemethoden
PPA can be synthesized by the reaction of 2-phenylpropanal with methylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then converted to the hydrochloride salt, which is the form commonly used in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
PPA has been extensively studied for its pharmacological properties, including its effects on the central nervous system and cardiovascular system. PPA has been shown to increase the release of norepinephrine and dopamine, leading to its stimulant and appetite suppressant effects. PPA has also been investigated for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.
Eigenschaften
CAS-Nummer |
1915-39-5 |
|---|---|
Produktname |
2-[2'-(Methylamino)ethyl]benzenemethanol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
[2-[2-(methylamino)ethyl]phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-11-7-6-9-4-2-3-5-10(9)8-12/h2-5,11-12H,6-8H2,1H3 |
InChI-Schlüssel |
PKIHBCOFLAIJPR-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC=CC=C1CO |
Kanonische SMILES |
CNCCC1=CC=CC=C1CO |
Synonyme |
2-[2'-(METHYLAMINO)ETHYL]BENZENEMETHANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



